molecular formula C20H24O2S B14534364 S-(4-Methylphenyl) 4-(hexyloxy)benzene-1-carbothioate CAS No. 62525-88-6

S-(4-Methylphenyl) 4-(hexyloxy)benzene-1-carbothioate

Cat. No.: B14534364
CAS No.: 62525-88-6
M. Wt: 328.5 g/mol
InChI Key: TZAYNNKMXKKORC-UHFFFAOYSA-N
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Description

S-(4-Methylphenyl) 4-(hexyloxy)benzene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of thioesters, which are characterized by the presence of a sulfur atom bonded to a carbonyl group. The structure of this compound includes a 4-methylphenyl group and a 4-(hexyloxy)benzene group, making it an interesting subject for chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Methylphenyl) 4-(hexyloxy)benzene-1-carbothioate typically involves the reaction of 4-methylphenyl thiol with 4-(hexyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

S-(4-Methylphenyl) 4-(hexyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(4-Methylphenyl) 4-(hexyloxy)benzene-1-carbothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(4-Methylphenyl) 4-(hexyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo hydrolysis to release the active components, which then interact with the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4-Methylphenyl) 4-(hexyloxy)benzene-1-carbothioate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs .

Properties

CAS No.

62525-88-6

Molecular Formula

C20H24O2S

Molecular Weight

328.5 g/mol

IUPAC Name

S-(4-methylphenyl) 4-hexoxybenzenecarbothioate

InChI

InChI=1S/C20H24O2S/c1-3-4-5-6-15-22-18-11-9-17(10-12-18)20(21)23-19-13-7-16(2)8-14-19/h7-14H,3-6,15H2,1-2H3

InChI Key

TZAYNNKMXKKORC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)C

Origin of Product

United States

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